![molecular formula C36H40O10 B572710 Scutebata A CAS No. 1207181-57-4](/img/structure/B572710.png)
Scutebata A
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Overview
Description
Scutebata A is a diterpenoid compound isolated from the plant Scutellaria barbata, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties, exhibiting weak cytotoxicity against certain cancer cell lines .
Mechanism of Action
Scutebata A is a diterpenoid isolated from Scutellaria barbata, a plant traditionally used in the treatment of cancers . This compound exhibits antitumor activity and has been the subject of extensive research due to its potential therapeutic applications .
Target of Action
This compound primarily targets cancer cells, exhibiting weak cytotoxicity against the SK-BR-3 cell line
Mode of Action
This compound interacts with its targets by inducing dose-dependent apoptosis . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, this compound can effectively eliminate cancer cells .
Biochemical Pathways
The major class of proteins down-regulated by this compound are pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . By down-regulating these proteins, this compound releases the molecular brakes on apoptosis in cell death-evading cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .
Biochemical Analysis
Biochemical Properties
Scutebata A interacts with various biomolecules in the body, playing a significant role in biochemical reactions. It has been found to exhibit cytotoxic activity against certain cancer cells, such as SK-BR-3, with an IC50 value of 15.2 μM . This suggests that this compound may interact with enzymes and proteins within these cells, affecting their function and contributing to its antitumor activity.
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. Specifically, it has been found to induce dose-dependent apoptosis, particularly in cancer cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that this compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scutebata A is primarily extracted from the herb Scutellaria barbata. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through extraction from the plant source.
Chemical Reactions Analysis
Types of Reactions: Scutebata A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Scutebata A has several scientific research applications, including:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential antitumor activity, particularly in inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- Scutebarbatine A
- Scutebarbatine B
- Scutebarbatine G
Comparison: Scutebata A is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like Scutebarbatine A and Scutebarbatine B also exhibit antitumor properties, this compound’s distinct mechanism of action and selective cytotoxicity make it a compound of significant interest in cancer research .
Biological Activity
Scutebata A is a compound derived from the plant Scutellaria barbata, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties, supported by various studies and data.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.72 mg/mL |
Staphylococcus aureus | 6.63 mg/mL |
Candida albicans | 7.00 mg/mL |
These results demonstrate this compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-Inflammatory Activity
This compound has shown promising anti-inflammatory effects in various in vivo models. For instance, it significantly reduced carrageenan-induced paw edema in rats, indicating its potential to alleviate inflammation.
Case Study: Carrageenan-Induced Edema
In a controlled study, rats treated with this compound exhibited a reduction in edema by approximately 94.69% at the 3-hour mark post-administration compared to the control group. This suggests that this compound can effectively modulate inflammatory responses.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in cancer cell lines. It has been observed to induce apoptosis in neuroblastoma and colon cancer cells through the intrinsic and extrinsic pathways.
- Activation of Caspases : this compound activates caspases-3, -8, and -9, leading to programmed cell death.
- Regulation of Bcl-2 Family Proteins : It decreases Bcl-2 expression while increasing Bax levels, promoting apoptosis.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Neuroblastoma | 12 | Apoptosis via caspase activation |
Colon Cancer | 15 | Bcl-2/Bax modulation |
Neuroprotective Activity
This compound also exhibits neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cells. Studies using SH-SY5Y neuroblastoma cells indicate that it can mitigate the toxicity induced by hydrogen peroxide.
Mechanism of Neuroprotection
- Oxidative Stress Reduction : this compound pre-treatment significantly reduced cell damage from oxidative stress.
- AChE Inhibition : It inhibits acetylcholinesterase (AChE), which may enhance cognitive function and memory retention.
Table 3: Neuroprotective Effects
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
Control | 100 |
0.1 | 85 |
1.0 | 90 |
10 | 95 |
Properties
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHAGJNJHZQWGU-OZWIMJHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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